2-[(2-amino-9H-purin-6-yl)amino]acetic acid
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Overview
Description
2-[(2-amino-9H-purin-6-yl)amino]acetic acid is a compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Mechanism of Action
Target of Action
It is related to acyclovir , a medication primarily used for the treatment of herpes simplex virus infections, chickenpox, and shingles. Other uses include prevention of cytomegalovirus infections following transplant and severe complications of Epstein-Barr virus infection .
Mode of Action
Given its structural similarity to acyclovir , it may also act as a guanosine analogue antiviral drug. Acyclovir is selectively converted into a monophosphate form by viral thymidine kinase, which is far more effective (3000 times) in herpes simplex virus-infected cells than in uninfected cells .
Biochemical Pathways
The compound may be involved in the synthesis of peptide nucleic acid (PNA) adenine monomer and oligomers . .
Pharmacokinetics
Given its structural similarity to acyclovir , it may have similar pharmacokinetic properties. Acyclovir is poorly absorbed in the gut and is used more frequently in topical and intravenous (IV) formulations .
Result of Action
If it acts similarly to acyclovir , it may interfere with the replication of viral DNA, thereby inhibiting the spread of the virus in the body .
Biochemical Analysis
Cellular Effects
The effects of 2-((2-amino-9H-purin-6-yl)amino)acetic acid on cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((2-amino-9H-purin-6-yl)amino)acetic acid can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-((2-amino-9H-purin-6-yl)amino)acetic acid can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-((2-amino-9H-purin-6-yl)amino)acetic acid is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-((2-amino-9H-purin-6-yl)amino)acetic acid within cells and tissues involve various transporters and binding proteins. It can also influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-((2-amino-9H-purin-6-yl)amino)acetic acid and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-9H-purin-6-yl)amino]acetic acid can be achieved through several methods. One common approach involves the coupling of N-(purin-6-yl)-amino acids to dimethyl (S)-glutamate in the presence of a carbodiimide coupling agent, followed by the removal of ester groups . Another method involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with corresponding dipeptides as nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-[(2-amino-9H-purin-6-yl)amino]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, particularly involving the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include carbodiimide coupling agents for synthesis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted purine derivatives .
Scientific Research Applications
2-[(2-amino-9H-purin-6-yl)amino]acetic acid has diverse applications in scientific research:
Biology: The compound is studied for its role in biochemical pathways and interactions with biological molecules.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives such as:
- N-(purin-6-yl)-amino acids
- N-(2-aminopurin-6-yl)-amino acids
- Purine conjugates with natural amino acids
Uniqueness
2-[(2-amino-9H-purin-6-yl)amino]acetic acid is unique due to its specific structure and the presence of both purine and glycine moieties. This combination allows it to exhibit distinct biochemical properties and potential therapeutic applications compared to other purine derivatives .
Properties
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2/c8-7-12-5(9-1-3(14)15)4-6(13-7)11-2-10-4/h2H,1H2,(H,14,15)(H4,8,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUGGBKXRNSOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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